Zinc dibutyldithiocarbamate

Descripción

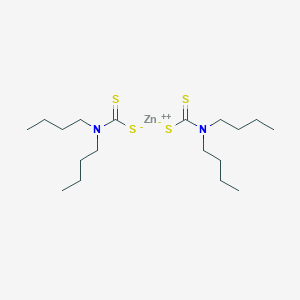

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

zinc;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSVZNGTQTENJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021462 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline] | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 296 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in carbon disulfide, benzene, chloroform; insol in water | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 20 °C/20 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

136-23-2 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-108 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zinc dibutyldithiocarbamate synthesis and structural characterization

An In-depth Technical Guide to the Synthesis and Structural Characterization of Zinc Dibutyldithiocarbamate

This technical guide provides a comprehensive overview of the synthesis and structural properties of this compound (ZDBC). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated structural data, and visualizations of relevant chemical processes.

Synthesis of this compound

This compound can be synthesized through various methods, including the aqueous solution method, wet alkali method, and solvent method.[1][2] A common laboratory-scale synthesis involves the reaction of dibutylamine (B89481) with carbon disulfide to form the dibutyldithiocarbamate ligand, followed by the introduction of a zinc salt to form the complex.

Experimental Protocol: Aqueous Solution Method

A widely cited method for the preparation of this compound is the aqueous solution method.[3] This procedure involves the in situ formation of the dibutyldithiocarbamate anion followed by precipitation with a zinc salt.

Materials:

-

Dibutylamine

-

Carbon disulfide

-

Zinc chloride

-

Deionized water

-

Ethyl ether

Procedure:

-

In a reaction vessel, add dibutylamine (0.01 mol) to 20 mL of deionized water.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add carbon disulfide (0.01 mol) to the cooled dibutylamine solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

In a separate beaker, dissolve zinc chloride (0.005 mol) in 20 mL of deionized water.

-

Slowly add the zinc chloride solution to the reaction mixture.

-

Continue stirring the resulting mixture for 4 hours at room temperature.

-

After 4 hours, add 40 mL of ethyl ether to the mixture for extraction.

-

Separate the organic phase and wash it three times with deionized water.

-

Filter the ethyl ether solution and allow it to evaporate slowly.

-

Colorless crystals of this compound will form over a period of approximately 15 days.[3]

Experimental Protocol: Solvent Method

An alternative synthesis route, often employed in industrial settings, is the solvent method which avoids the generation of large volumes of aqueous waste.[1][2]

Materials:

-

Zinc oxide

-

Dibutylamine

-

Carbon disulfide

-

An organic solvent (e.g., cyclohexane, dimethylbenzene)[1]

-

A dispersing agent (e.g., tetrabutylammonium (B224687) bromide, fatty alcohol-polyoxyethylene ether)[1]

Procedure:

-

In a four-neck flask equipped with a stirrer and a dropping funnel, add the organic solvent, zinc oxide, and the dispersing agent.[1]

-

Add dibutylamine to the mixture and stir to obtain a uniform reaction solution.[1]

-

Cool the reaction mixture to a temperature between 0-10°C.[1]

-

Slowly add carbon disulfide dropwise to the cooled reaction solution.[1]

-

After the addition of carbon disulfide is complete, raise the temperature to 30-50°C and continue the reaction.[1]

-

Upon completion of the reaction, the this compound product can be isolated.

Structural Characterization

The structure of this compound has been elucidated using various spectroscopic and crystallographic techniques. The compound typically exists as a binuclear complex.[3]

Summary of Structural Data

| Property | Value |

| Molecular Formula | C18H36N2S4Zn[4] |

| Molecular Weight | 474.1 g/mol [4] |

| IUPAC Name | zinc bis(N,N-dibutylcarbamodithioate)[4] |

| Appearance | White to cream-colored powder or colorless crystals[3][5] |

| Solubility | Insoluble in water; soluble in organic solvents such as carbon disulfide, benzene, and chloroform.[5] |

| Crystal System | Monoclinic[3] |

| Space Group | C2/c[3] |

| Unit Cell Parameters | a = 23.329(3) Å, b = 17.090(2) Å, c = 16.115(2) Å, β = 127.560(10)°[3] |

| IR Spectroscopy (cm⁻¹) | The C-N stretching frequency is typically observed in the range of 1470-1520 cm⁻¹, and the C-S stretching frequency is in the region of 980-987 cm⁻¹.[6] The presence of a band between 415-440 cm⁻¹ can be indicative of the M-S bond.[7] |

| ¹H NMR Spectroscopy | Data available from sources such as PubChem.[8] |

| ¹³C NMR Spectroscopy | Data available from sources such as PubChem.[4] |

| Mass Spectrometry | GC-MS data is available.[8] The molecular ion peak would be expected around m/z 472, corresponding to the most abundant isotope of zinc.[9] |

Visualizations

The following diagrams illustrate a key biological signaling pathway influenced by dithiocarbamates and a typical experimental workflow involving this compound.

Signaling Pathway: Pro-Apoptotic Activity

Dithiocarbamates, including ZDBC, have been shown to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway.[10] A plausible mechanism is depicted below.

Caption: Proposed mechanism of ZDBC-induced apoptosis via ROS and NF-κB pathways.

Experimental Workflow: ZDBC-Catalyzed Michael Addition

This compound can act as a catalyst in organic synthesis, for instance, in Michael addition reactions.[11] A general workflow for such a reaction is outlined below.

Caption: General experimental workflow for a ZDBC-catalyzed Michael addition.

References

- 1. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]

- 2. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]

- 3. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Zinc di-n-butyldithiocarbamate | C18H36N2S4Zn | CID 8684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(136-23-2) IR2 spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Crystal structure and molecular geometry of Zinc dibutyldithiocarbamate

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Zinc Dibutyldithiocarbamate

Introduction

This compound (ZDBC) is an organometallic compound with significant industrial applications, notably as an accelerator in the vulcanization of rubber.[1] Its chemical and structural properties are of considerable interest to researchers in materials science and coordination chemistry. Understanding the precise crystal structure and molecular geometry of ZDBC is crucial for elucidating its mechanism of action and for the design of new materials with tailored properties. This technical guide provides a comprehensive overview of the crystallographic data, molecular architecture, and the experimental protocols used to determine these characteristics.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group C2/c.[2][3] Rather than a simple mononuclear complex, the structure is a centrosymmetric binuclear zinc(II) complex, with the formula Zn₂[(n-Bu)₂NCSS]₄.[2][3] In this dimeric form, two dibutyldithiocarbamate ligands bridge the two zinc centers.[2][3]

The crystallographic data for the binuclear complex is summarized in the table below.

Table 1: Crystallographic Data for Zn₂[(n-Bu)₂NCSS]₄

| Parameter | Value | Reference |

| Formula | C₃₆H₇₂N₄S₈Zn₂ | [2] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | C2/c | [2][3] |

| a | 23.329(3) Å | [2][3] |

| b | 17.090(2) Å | [2][3] |

| c | 16.115(2) Å | [2][3] |

| α | 90° | [2][3] |

| β | 127.560(10)° | [2][3] |

| γ | 90° | [2][3] |

| Volume (V) | 5039.1(11) ų | [2][3] |

| Z | 4 | [2][3] |

| F(000) | 2016 | [2][3] |

| R | 0.0450 | [2][3] |

| Rw | 0.1192 | [2][3] |

Molecular Geometry

In the dimeric structure of this compound, each zinc(II) ion is coordinated to four sulfur atoms.[2][3] The coordination geometry around each individual zinc center is best described as a distorted tetrahedron.[2][3] However, when considering the two zinc ions together in the dimer, their coordination sphere can be viewed as a distorted octagon.[2][3] The structure features two S-N-S atom chains from different dibutyldithiocarbamate ligands that bridge the two zinc ions.[2][3]

While some zinc dithiocarbamate (B8719985) complexes can exist as mononuclear species with a distorted tetrahedral S₄ environment, the dibutyldithiocarbamate derivative typically forms a dimeric structure where each zinc center has a distorted pentacoordinate site.[4][5] In these dimeric compounds, there are typically four shorter Zn-S bonds with lengths around 2.3 Å, and one longer Zn-S interaction of over 2.8 Å.[4]

Table 2: Selected Geometric Parameters

| Parameter | Description | Value | Reference |

| Coordination Number | Sulfur atoms per Zinc ion | 4 | [2][3] |

| Zn Geometry (monomer) | Coordination geometry around a single Zn ion | Distorted Tetrahedron | [2][3] |

| Zn-S Bond Length | Typical length of the four shorter bonds | ~2.3 Å | [4] |

| Zn-S Interaction | Length of the longer, fifth interaction | >2.8 Å | [4] |

Experimental Protocols

Synthesis of Bis(dibutyldithiocarbamate)zinc(II)

The synthesis of the title compound is typically achieved through the reaction of a water-soluble dithiocarbamate salt with a zinc salt.[6] A detailed experimental protocol is as follows:

-

Preparation of Sodium Dibutyldithiocarbamate: An aqueous solution of sodium hydroxide (B78521) is prepared. Dibutylamine and carbon disulfide are added to this solution and stirred for 1 hour at room temperature to form sodium dibutyldithiocarbamate.[2]

-

Reaction with Zinc Salt: An aqueous solution of zinc chloride (0.005 mol in 20 mL of water) is slowly added to the sodium dibutyldithiocarbamate solution.[2]

-

Stirring: The resulting mixture is stirred continuously for 4 hours at room temperature.[2]

-

Extraction: Ethyl ether (40 mL) is added to the mixture. The organic phase is separated and washed three times with water.[2]

-

Crystallization: The ethyl ether solution is filtered and allowed to evaporate slowly. Colorless crystals of Zn₂[(n-Bu)₂NCSS]₄ form after approximately 15 days.[2]

X-ray Crystallography

The determination of the crystal and molecular structure is performed using single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.

-

Crystal Selection: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected, typically at a controlled temperature, by rotating the crystal and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.[2][7]

Visualizations

The following diagrams illustrate the molecular structure of the this compound dimer and the experimental workflow for its structural determination.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

A Technical Deep Dive into the Thermal Decomposition of Zinc Dibutyldithiocarbamate (ZDBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc dibutyldithiocarbamate (ZDBC), a multifaceted organosulfur compound, is utilized across various industrial and pharmaceutical sectors. A comprehensive understanding of its thermal stability and decomposition mechanism is paramount for ensuring its safe handling, optimizing its applications, and predicting its environmental fate. This technical guide provides an in-depth analysis of the thermal decomposition pathway of ZDBC, consolidating findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and other analytical techniques. This document outlines the key decomposition products, proposes a multi-step degradation mechanism, presents quantitative data in a structured format, and provides detailed experimental protocols for thermal analysis.

Introduction

This compound, with the chemical formula C₁₈H₃₆N₂S₄Zn, belongs to the class of zinc dithiocarbamates. These compounds are characterized by the presence of a zinc ion coordinated to two dibutyldithiocarbamate ligands. ZDBC's utility stems from its properties as a vulcanization accelerator in the rubber industry and its potential applications in drug development.[1][2][3][4] The thermal behavior of ZDBC is a critical aspect of its chemical profile, influencing its processing, storage, and degradation pathways. When heated, ZDBC undergoes a series of complex chemical reactions, leading to the formation of both solid residues and volatile organic and inorganic compounds. This guide aims to elucidate this intricate process.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process that ultimately leads to the formation of a stable inorganic residue, primarily zinc sulfide (B99878) (ZnS).[5][6] The decomposition pathway involves the initial cleavage of the zinc-sulfur bonds, followed by the fragmentation of the organic ligands.

A proposed general decomposition scheme for zinc dithiocarbamate (B8719985) complexes suggests an initial endothermic melting process, followed by exothermic decomposition.[5] The decomposition of the organic moiety is a complex process that can proceed through several parallel and consecutive reactions, including the formation of isothiocyanates, amines, and sulfides.

The primary solid-state product of the thermal decomposition of ZDBC is zinc sulfide.[5][6] The formation of ZnS is a key transformation and is often the focus of studies using ZDBC as a single-source precursor for the synthesis of ZnS nanoparticles.[7]

The volatile decomposition products are complex and can include nitrogen oxides and sulfur oxides when heated to decomposition.[8][9] The organic portion of the molecule fragments to produce a variety of volatile compounds. For a related compound, zinc diethyldithiocarbamate (B1195824), the degradation of the dithiocarbamate ligand is suggested to yield diethylamine (B46881) and carbon disulfide.[10]

The following DOT script illustrates a plausible thermal decomposition pathway for ZDBC:

Figure 1: Proposed thermal decomposition pathway of this compound.

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantify the thermal decomposition of ZDBC. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Reference Compound |

| Melting Point | 104 - 110 | - | DSC | This compound |

| Major Decomposition | 291.2 - 324.4 | 80.39 | TGA | Zinc diethyldithiocarbamate[10] |

| Decomposition Onset | ~200 | - | TGA | Zinc diethyldithiocarbamate[7] |

| Decomposition Offset | ~330 | 90 | TGA | Zinc diethyldithiocarbamate[7] |

Note: Data for ZDBC is limited; values for the closely related zinc diethyldithiocarbamate are provided for comparative purposes.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable data on the thermal decomposition of ZDBC. The following sections detail the methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of ZDBC by measuring mass loss as a function of temperature.

Instrumentation: A thermogravravimetric analyzer is required.[11]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered ZDBC into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[12]

-

Instrument Setup:

-

Thermal Program:

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show the decomposition steps and the temperature at which they occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The following DOT script outlines the TGA experimental workflow:

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA) of ZDBC.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of ZDBC.

Instrumentation: A differential scanning calorimeter is required.[13]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered ZDBC into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition or other chemical reactions. The area under the peaks can be integrated to determine the enthalpy of the transition.

The following DOT script outlines the DSC experimental workflow:

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC) of ZDBC.

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of zinc sulfide as the primary solid residue and a mixture of volatile organic and inorganic compounds. Understanding this decomposition pathway is essential for its industrial applications and for assessing its environmental impact. The use of thermal analysis techniques such as TGA and DSC provides valuable quantitative data on the stability and degradation profile of ZDBC. The experimental protocols outlined in this guide offer a standardized approach for researchers and scientists to investigate the thermal properties of this important compound. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide a more detailed identification of the evolved gaseous products and further refine the proposed decomposition mechanism.

References

- 1. ZDBC - Kefmann [kefmann.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]

- 4. raywaychem.com [raywaychem.com]

- 5. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. epfl.ch [epfl.ch]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of Zinc Dibutyldithiocarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Zinc dibutyldithiocarbamate (ZDBC) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this compound.

Introduction to this compound (ZDBC)

This compound is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn. It is widely utilized as a vulcanization accelerator in the rubber industry. Beyond its industrial applications, ZDBC is also recognized as a dermatological sensitizer, and understanding its molecular structure and behavior is crucial for both quality control in manufacturing and for assessing its biological interactions. Spectroscopic techniques like FTIR and NMR are indispensable tools for the structural elucidation and characterization of ZDBC.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 - 2850 | C-H stretching vibrations of butyl groups |

| ~1470 - 1520 | ν(C-N) stretching of the thioureide band[1] |

| ~1250 - 1000 | C-N stretching vibrations |

| ~980 - 987 | ν(C-S) stretching[1] |

| ~351 | Zn-S stretching vibration |

NMR Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 - 4.0 | Triplet | -CH₂- adjacent to Nitrogen |

| ~1.6 - 1.8 | Multiplet | -CH₂- |

| ~1.3 - 1.5 | Multiplet | -CH₂- |

| ~0.9 - 1.0 | Triplet | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~200 - 210 | C=S (thiocarbonyl carbon) |

| ~50 - 60 | -CH₂- adjacent to Nitrogen |

| ~25 - 35 | -CH₂- |

| ~15 - 25 | -CH₂- |

| ~10 - 15 | -CH₃ |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of ZDBC is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of ZDBC can be cast from a chloroform (B151607) solution onto a suitable IR-transparent window (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the KBr pellet or the empty sample holder is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various vibrational modes of the functional groups in the ZDBC molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of ZDBC is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., operating at 300 MHz or higher for ¹H NMR) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of the different types of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms in the molecule.

Mandatory Visualizations

Synthesis of this compound

The synthesis of ZDBC typically involves a two-step process. The first step is the formation of a dithiocarbamate (B8719985) salt from a secondary amine and carbon disulfide in the presence of a base. The second step is the reaction of this salt with a zinc salt to precipitate the final product.

Allergic Contact Dermatitis Signaling Pathway

This compound is known to cause allergic contact dermatitis in sensitized individuals. The mechanism involves the compound acting as a hapten, which binds to skin proteins to form an antigen, triggering an immune response.

References

An In-depth Technical Guide to the Solubility of Zinc Dibutyldithiocarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Zinc dibutyldithiocarbamate (ZDBC) in various organic solvents. This document is intended to be a valuable resource for laboratory professionals, offering insights into the solubility characteristics of ZDBC, detailed experimental protocols for its quantitative determination, and a clear visualization of the experimental workflow.

Introduction to this compound (ZDBC)

This compound is an organozinc compound widely utilized as a vulcanization accelerator in the rubber industry.[1] Its chemical formula is C₁₈H₃₆N₂S₄Zn, and it typically appears as a white to pale yellow powder with a pleasant odor.[2][3] Beyond its primary application in rubber manufacturing, ZDBC also finds use in paints, glue removers, and as an anticorrosive agent.[4] Understanding its solubility in organic solvents is crucial for its formulation, processing, and for toxicological and environmental studies.

Data Presentation: Solubility of ZDBC

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. The following tables summarize the available qualitative and semi-quantitative solubility information.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Acetone | Soluble[5] |

| Benzene | Soluble[3][6][7] |

| Carbon Disulfide | Freely Soluble[3][4] |

| Carbon Tetrachloride | Freely Soluble[4][8] |

| Chloroform | Soluble[3][6][9] |

| Dichloromethane | Freely Soluble[4][8] |

| Diethyl Ether | Soluble[10] |

| Ethanol | Soluble, Limited[10][11][12] |

| Ethyl Acetate | Soluble[8] |

| Methanol | Limited[12] |

| Toluene | Soluble[13] |

| Water | Insoluble[3][6][11] |

Table 2: Semi-Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 100 µg/L[1] |

Experimental Protocols: Determination of ZDBC Solubility

The following is a detailed methodology for the quantitative determination of ZDBC solubility in organic solvents, employing the shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is a reliable approach for obtaining precise solubility data.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Orbital shaker with temperature control

-

Glass flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Reagents:

-

This compound (ZDBC), analytical standard grade

-

Selected organic solvent(s), HPLC grade

-

Acetonitrile, HPLC grade (for mobile phase)

-

Water, HPLC grade (for mobile phase)

-

Procedure:

Part 1: Sample Preparation and Equilibration (Shake-Flask Method)

-

Preparation of Supersaturated Solution: Add an excess amount of ZDBC to a glass flask. The excess is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). The shaker should be set to a moderate speed (e.g., 150 rpm) to ensure continuous mixing without vigorous agitation that could lead to particle size reduction. The equilibration time should be sufficient to reach a steady state, typically 24-48 hours. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

Part 2: Sample Analysis (HPLC-UV)

-

Preparation of Standard Solutions: Prepare a series of standard solutions of ZDBC in the selected organic solvent with known concentrations.

-

Calibration Curve:

-

Set the HPLC-UV detector to a wavelength of maximum absorbance for ZDBC (typically around 260-280 nm).

-

Inject the standard solutions into the HPLC system.

-

Plot a calibration curve of the peak area versus the concentration of the standard solutions.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the undissolved ZDBC to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of ZDBC in the diluted sample from the calibration curve.

-

Calculate the solubility of ZDBC in the original saturated solution by applying the dilution factor. The solubility can be expressed in units such as g/100 mL or mol/L.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of ZDBC solubility and a conceptual representation of its synthesis.

Caption: Experimental workflow for ZDBC solubility determination.

Caption: Simplified synthesis pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. [PDF] Determination of zinc dialkyldithiocarbamates in latex condoms. | Semantic Scholar [semanticscholar.org]

- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. This compound | 136-23-2 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gelest.com [gelest.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

A Technical Guide to Quantum Chemical Calculations on Zinc Dibutyldithiocarbamate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for studying Zinc Dibutyldithiocarbamate (ZDBC) using quantum chemical calculations. While specific computational studies on ZDBC are limited in publicly available literature, this document leverages established methods and findings from closely related zinc dithiocarbamate (B8719985) complexes, such as zinc diethyldithiocarbamate (B1195824) and zinc dibenzyldithiocarbamate, to provide a robust theoretical foundation for researchers.

Introduction to this compound

This compound (C₁₈H₃₆N₂S₄Zn) is a coordination complex belonging to the family of zinc dithiocarbamates.[1][2] These compounds are characterized by the strong chelation of a central zinc ion by the two sulfur atoms of the dithiocarbamate ligands.[3] ZDBC and its analogs are utilized in a variety of applications, including as vulcanization accelerators in the rubber industry and as potential therapeutic agents.[3][4] Understanding the molecule's electronic structure and physicochemical properties at a quantum level is crucial for optimizing its existing applications and exploring new therapeutic avenues.[3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic properties of such complexes.[3][5]

Molecular Structure and Properties

The core structure of this compound consists of a central zinc(II) ion coordinated to two dibutyldithiocarbamate ligands, resulting in a pseudo-tetrahedral geometry around the zinc atom.[6] Some studies on related zinc dithiocarbamates have also proposed the existence of binuclear (dimeric) structures, where two zinc ions are bridged by dithiocarbamate ligands.[7][8]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆N₂S₄Zn | [1][2] |

| Molecular Weight | 474.1 g/mol | [1][2] |

| Appearance | White solid | |

| IUPAC Name | zinc;bis(N,N-dibutylcarbamodithioate) | [2] |

Quantum Chemical Calculation Methodology

The following sections detail the typical computational workflow and methodologies employed in the quantum chemical analysis of zinc dithiocarbamate complexes.

A standard workflow for performing quantum chemical calculations on molecules like ZDBC is illustrated below. This process begins with defining the molecular structure and proceeds through geometry optimization and property calculations.

Caption: A typical workflow for a computational chemistry study.

Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

Methodology: Density Functional Theory (DFT) is a widely employed method for these types of calculations.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[6]

Basis Set: A crucial aspect of the calculation is the choice of the basis set, which describes the atomic orbitals. For zinc dithiocarbamate complexes, the 6-311G(d,p) basis set is frequently used for all atoms, providing a flexible and accurate description of the electronic structure.[6][9]

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation (a stable structure). This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[6]

Calculated Molecular Properties (Based on Analogs)

The following tables summarize typical quantitative data obtained from DFT calculations on zinc diethyldithiocarbamate, a close analog of ZDBC. These values provide a reasonable approximation of what can be expected for ZDBC.

Table 2: Selected Calculated Geometric Parameters for Zinc Diethyldithiocarbamate ([Zn(DDTC)₂])

| Parameter | Bond Length (Å) / Angle (°) | Reference |

| Zn-S Bond Length | 2.3 - 2.5 | [6] |

| C-N Bond Length | ~1.33 | [6] |

| S-Zn-S Angle | ~76 - 78 | [6] |

| S-C-S Angle | ~110 | [6] |

Note: Values are typical ranges found in computational studies of analogous compounds.

Table 3: Calculated Electronic Properties for Zinc Diethyldithiocarbamate ([Zn(DDTC)₂])

| Property | Typical Calculated Value | Reference |

| HOMO Energy | -5.0 to -6.0 eV | [3] |

| LUMO Energy | -1.0 to -2.0 eV | [3] |

| HOMO-LUMO Gap | ~4.0 eV | [3] |

| Mulliken Charge on Zn | +0.5 to +0.8 e | [3] |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Synthesis and Characterization Protocols

Understanding the experimental context is vital for validating computational results.

This compound can be synthesized via a two-step process.[10][11] The general pathway involves the formation of a water-soluble dithiocarbamate salt, followed by precipitation with a zinc salt.[1][10]

Caption: Generalized synthesis pathway for this compound.

Protocol:

-

A secondary amine (e.g., di-n-butylamine) is reacted with carbon disulfide in an alkaline aqueous solution (e.g., sodium hydroxide) to form a water-soluble dithiocarbamate salt.[1][10]

-

This solution is then treated with a water-soluble zinc salt, such as zinc chloride or zinc sulfate.[7][10]

-

The insoluble this compound precipitates out of the solution and can be collected by filtration, washed, and dried.

Experimental characterization is essential to confirm the structure and purity of the synthesized compound and to validate computational predictions.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra can be compared directly with the calculated spectra from DFT to confirm the structure.[6][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic ligand structure of the complex.[10][13]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, confirming its empirical formula.[10]

-

X-ray Diffraction (XRD): Single-crystal XRD provides the most definitive structural information, including precise bond lengths and angles, which serve as the ultimate benchmark for geometry optimization calculations.[7][8]

Conclusion

While direct quantum chemical data for this compound is not extensively published, a robust computational framework exists based on studies of its analogs. By employing Density Functional Theory with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)), researchers can reliably predict the geometric, electronic, and vibrational properties of ZDBC. This in-depth theoretical understanding is invaluable for professionals in materials science and drug development, enabling the rational design of new materials and therapeutic agents based on the dithiocarbamate scaffold. The protocols and data presented herein serve as a comprehensive guide for initiating and interpreting such computational studies.

References

- 1. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc di-n-butyldithiocarbamate | C18H36N2S4Zn | CID 8684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. | Sigma-Aldrich [merckmillipore.com]

- 7. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]

Unlocking New Frontiers: A Technical Guide to the Novel Applications of Zinc Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dibutyldithiocarbamate (ZDBC), a compound traditionally relegated to the role of a rubber vulcanization accelerator, is emerging from the shadows of industrial chemistry to reveal a surprising and potent portfolio of biomedical applications.[1] Recent scientific investigations have illuminated its potential as a versatile tool in drug delivery, a safer catalyst in the synthesis of medical-grade polymers, and a promising candidate in anticancer therapy. This technical guide provides an in-depth exploration of these novel applications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to empower researchers and drug development professionals in harnessing the untapped potential of ZDBC.

Advanced Drug Delivery Systems: ZDBC-Capped Nanoparticles

A significant area of innovation for ZDBC is its use as a capping agent in the synthesis of nanoparticles for drug delivery.[2] The dithiocarbamate (B8719985) moiety exhibits a strong affinity for various metals, allowing ZDBC to function as a stabilizing ligand on the surface of nanoparticles, such as those made of gold (Au).[2] This capping confers several advantages, including controlled particle growth, enhanced stability, and a surface that can be further functionalized for targeted delivery.[2]

Quantitative Data: Physicochemical Properties

The following table summarizes representative physicochemical properties of dithiocarbamate-capped nanoparticles, illustrating the characteristics achievable with ZDBC as a capping agent.

| Nanoparticle Type | Capping Agent | Average Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) [Doxorubicin] |

| Gold (Au) | ZDBC | 15-25 | 30-50 | < 0.2 | -20 to -30 | ~15-20 |

Note: Data is compiled from studies on various dithiocarbamate-capped nanoparticles and may be representative for ZDBC.[2]

Experimental Protocol: Synthesis of ZDBC-Capped Gold Nanoparticles (AuNPs) and Doxorubicin (DOX) Loading

This protocol details the synthesis of AuNPs with ZDBC as a surface capping agent and subsequent loading with the chemotherapeutic drug doxorubicin.[2]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate (B86180) dihydrate

-

This compound (ZDBC)

-

Toluene

-

Ethanol

-

Deionized water

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Synthesis of Gold Nanoparticle Core:

-

Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.

-

Heat the solution to boiling with vigorous stirring.

-

Rapidly add 2 mL of 1% (w/v) sodium citrate solution. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.[2]

-

Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.[2]

-

-

Surface Capping with ZDBC:

-

Prepare a 1 mg/mL solution of ZDBC in toluene.

-

In a separate vial, add 10 mL of the synthesized AuNP solution.

-

To this, add 5 mL of the ZDBC solution and vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZDBC to the AuNP surface.[2]

-

-

Purification:

-

Separate the organic phase containing the ZDBC-capped AuNPs.

-

Wash the organic phase three times with deionized water.

-

Precipitate the ZDBC-capped AuNPs by adding ethanol.

-

Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.[2]

-

-

Drug Loading:

-

Disperse 10 mg of ZDBC-capped AuNPs in 10 mL of a suitable solvent.

-

Add 2 mg of DOX to the nanoparticle suspension.

-

Stir the mixture in the dark for 24 hours to allow for drug adsorption.[2]

-

Centrifuge to separate the drug-loaded nanoparticles from the unloaded drug.

-

Quantify the unloaded DOX in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.[2]

-

-

In Vitro Drug Release:

-

Place a known amount of DOX-loaded ZBDC-capped nanoparticles in a dialysis bag.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or pH 5.5) at 37°C with gentle stirring.[2]

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the released DOX in the aliquots.[2]

-

Visualization: Experimental Workflow for Nanoparticle-Based Drug Delivery

Greener Polymer Chemistry: ZDBC as a Catalyst in Polyurethane Synthesis

In the realm of biomedical materials, ZDBC and its analogs are gaining traction as less toxic and highly efficient catalysts for the synthesis of polyurethanes.[3][4] These polymers are integral to the fabrication of a wide range of medical devices. The use of ZDBC addresses the growing concerns over the toxicity of traditional organotin catalysts.[3][4]

Quantitative Data: Comparative Catalytic Performance

The following table presents comparative data for the synthesis of polyurethanes, highlighting the superior performance of a close structural analog of ZDBC, zinc diethyldithiocarbamate (B1195824) (ZDTC).[1][3]

| Catalyst | Monomer Conversion (%) | Molecular Weight (Mn, kDa) | Dispersity (Đ) |

| ZDTC (analog of ZDBC) | >95 | 63.1 | 1.8 |

| Zinc Acetylacetonate | <50 | 30.2 | 1.7 |

| Dibutyltin Dilaurate (DBTL) | >95 | 35.4 | 1.9 |

Data for ZDTC is presented as a close analog to ZDBC.[1][3]

Experimental Protocol: Polyurethane Synthesis Catalyzed by ZDBC

This protocol outlines a general procedure for the synthesis of polyurethane using ZDBC as a catalyst.

Materials:

-

Polyol (e.g., Poly(ethylene glycol), PEG)

-

Diisocyanate (e.g., Hexamethylene diisocyanate, HMDI)

-

This compound (ZDBC)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the polyol in anhydrous toluene.

-

Add ZDBC (as catalyst) to the solution.

-

Heat the mixture with stirring.

-

Slowly add the diisocyanate to the reaction mixture.

-

Maintain the reaction at the desired temperature for a specified period (e.g., 24 hours).

-

Quench the reaction by adding a small amount of anhydrous ethanol.

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Visualization: Proposed Catalytic Mechanism

Anticancer Potential: Mechanism of Action

Dithiocarbamates, including ZDBC and its analogs, have demonstrated promising anticancer properties.[5] While research specifically on ZDBC is ongoing, studies on the closely related zinc diethyldithiocarbamate (ZDEC) have shown a significant enhancement in its anticancer activity when formulated as an inclusion complex, leading to a nearly 10-fold decrease in its IC50 value in human lung carcinoma cells.[5] The primary mechanisms of action are believed to involve the generation of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[6]

Quantitative Data: Cytotoxicity of ZDEC Inclusion Complexes

The table below shows the IC50 values of free ZDEC and its inclusion complexes in A549 human lung carcinoma cells, demonstrating the potential for enhanced efficacy through formulation.

| Compound | IC50 (µM) |

| Free Zn(DDC)₂ (ZDEC) | 54.6 ± 1.59 |

| HP-Zn(DDC)₂ Inclusion Complex | 6.8 ± 0.57 |

| SBE-Zn(DDC)₂ Inclusion Complex | 4.9 ± 0.34 |

Data from a study on Zinc diethyldithiocarbamate (ZDEC), a close analog of ZDBC.[5]

Visualization: Proposed Anticancer Signaling Pathway

Future Perspectives: Antiviral and Neuroprotective Applications

The biological activities of zinc and dithiocarbamates suggest that ZDBC may also hold promise in antiviral and neuroprotective applications. Zinc is known to play a crucial role in antiviral immunity, and its supplementation has been investigated for various viral infections.[7][8][9] Dithiocarbamates have also been explored for their antiviral properties.

Furthermore, the dysregulation of zinc homeostasis has been implicated in several neurodegenerative diseases.[10][11] While excess zinc can be neurotoxic, zinc deficiency can impair brain development and cognitive function.[10][11] The ability of dithiocarbamates to chelate and transport metal ions could potentially be leveraged to modulate zinc levels in the brain, offering a therapeutic strategy for neurodegenerative disorders. Further research is warranted to explore the specific effects of ZDBC in these contexts.

Conclusion

This compound is transitioning from an industrial workhorse to a high-potential biomaterial. Its applications in nanoparticle-based drug delivery and as a safe and effective catalyst for polyurethane synthesis are supported by growing evidence. Furthermore, its potential as an anticancer agent, and the broader therapeutic possibilities for dithiocarbamates in antiviral and neurodegenerative disease, make ZDBC a compound of significant interest for future research and development. This guide provides a foundational resource for scientists and researchers to build upon as they explore and unlock the full therapeutic potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Mechanisms of Zinc Action as a Potent Anti-Viral Agent: The Clinical Therapeutic Implication in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zinc homeostasis and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zinc Dibutyldithiocarbamate: A Comprehensive Technical Guide to its Role as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc dibutyldithiocarbamate (ZDBC) is a versatile coordination compound with a rich history in industrial applications, primarily as a vulcanization accelerator in the rubber industry. However, its significance extends far beyond this initial application. In the realm of coordination chemistry, the dibutyldithiocarbamate anion acts as a robust bidentate sulfur-donating ligand, forming stable complexes with zinc(II). These complexes exhibit diverse structural motifs, including both monomeric and dimeric forms, which dictate their physicochemical properties and reactivity. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and spectroscopic properties of this compound complexes. Furthermore, it delves into the emerging role of these compounds in drug development, particularly their involvement in the modulation of critical cellular signaling pathways such as the NF-κB pathway through proteasome inhibition. Detailed experimental protocols and comprehensive data summaries are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and medicine.

Introduction to this compound in Coordination Chemistry

Dithiocarbamates are a class of monoanionic ligands with the general formula R₂NCS₂⁻. They are known for their excellent chelating ability, particularly with transition metals, forming stable complexes. Zinc(II), with its d¹⁰ electron configuration, readily forms complexes with dithiocarbamate (B8719985) ligands, which act as soft donors, coordinating through the two sulfur atoms. This interaction leads to the formation of a four-membered chelate ring, a characteristic feature of these complexes.

The nature of the R groups on the nitrogen atom significantly influences the steric and electronic properties of the ligand, which in turn affects the structure and reactivity of the resulting metal complex. In the case of this compound, the butyl groups provide steric bulk, which can influence the nuclearity of the complex, leading to the formation of both monomeric and dimeric structures.

Synthesis of this compound Complexes

The synthesis of this compound complexes is typically achieved through the reaction of a zinc salt with a dithiocarbamate salt. The dithiocarbamate ligand is usually prepared in situ from the corresponding secondary amine (dibutylamine) and carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Binuclear Bis(dibutyldithiocarbamato)zinc(II) [Zn₂(S₂CN(C₄H₉)₂)₄][1][2]

This protocol describes the synthesis of a dimeric this compound complex.

Materials:

-

Carbon disulfide

-

Zinc chloride (ZnCl₂)

-

Water

-

Ethyl ether

Procedure:

-

To a solution of dibutylamine (0.01 mol) in water (20 mL), add carbon disulfide (0.01 mol) at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Slowly add a solution of zinc chloride (0.005 mol) in water (20 mL) to the mixture.

-

Continue stirring for 4 hours at room temperature.

-

Add ethyl ether (40 mL) to the reaction mixture.

-

Separate the organic phase and wash it three times with water.

-

Filter the ethyl ether solution and allow it to evaporate slowly.

-

Colorless crystals of the binuclear complex will form after approximately 15 days.

General Manufacturing Methods

Industrially, this compound is often manufactured via a batch process. This typically involves the reaction of di-n-butylamine with carbon disulfide in an alkaline aqueous solution to form a water-soluble dithiocarbamate salt. Subsequently, this salt is reacted with zinc oxide to precipitate the insoluble this compound.[1] Alternative methods, such as wet alkali and solvent-based processes, are also employed.[2][3]

Structural Characterization

The coordination geometry of zinc in dibutyldithiocarbamate complexes can vary, leading to different structural arrangements. X-ray crystallography is the definitive method for elucidating these structures.

Dimeric [Zn₂(S₂CN(C₄H₉)₂)₄]

The crystal structure of the binuclear complex, [Zn₂(S₂CN(C₄H₉)₂)₄], reveals a centrosymmetric dimeric structure.[4][5] In this arrangement, two dibutyldithiocarbamate ligands bridge the two zinc(II) ions, while the other two ligands act as terminal chelating ligands. Each zinc atom is coordinated to four sulfur atoms in a distorted tetrahedral geometry. The bridging sulfur atoms create an eight-membered [Zn-S-C-S]₂ ring.

Table 1: Selected Crystallographic Data for Binuclear [Zn₂(S₂CN(C₄H₉)₂)₄] [4][6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.329(3) |

| b (Å) | 17.090(2) |

| c (Å) | 16.115(2) |

| β (°) | 127.560(10) |

Table 2: Selected Bond Lengths and Angles for Binuclear [Zn₂(S₂CN(C₄H₉)₂)₄] [4][5]

| Bond | Length (Å) | Angle | Degree (°) |

| Zn(1)-S(1) | 2.332 | S(1)-Zn(1)-S(2) | 77.2 |

| Zn(1)-S(2) | 2.427 | S(1)-Zn(1)-S(3) | 115.9 |

| Zn(1)-S(3) | 2.356 | S(2)-Zn(1)-S(4) | 110.5 |

| Zn(1)-S(4) | 2.378 | S(3)-Zn(1)-S(4) | 117.8 |

| C(1)-S(1) | 1.704 | ||

| C(1)-S(2) | 1.725 | ||

| C(1)-N(1) | 1.310 |

Note: Due to the dimeric nature, there are multiple unique bond lengths and angles. The values presented are representative.

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing this compound complexes and providing insights into their electronic structure and bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the coordination of the dithiocarbamate ligand.

Table 3: Key IR Absorption Bands and their Assignments [4][7]

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1495 | ν(C-N) | The stretching vibration of the thioureide bond. Its position indicates a significant double bond character, suggesting delocalization of π-electrons within the S₂CN moiety. A shift to higher frequency upon complexation compared to the free ligand is indicative of bidentate coordination. |

| ~1000 | ν(C-S) | The stretching vibration of the carbon-sulfur bond. A single strong band in this region is characteristic of a bidentate coordination mode of the dithiocarbamate ligand. |

| ~350-400 | ν(Zn-S) | The stretching vibration of the zinc-sulfur bond, providing direct evidence of coordination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework of the ligand within the complex.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Zinc Dialkyldithiocarbamate Complexes (in CDCl₃) [7][8][9]

| Nucleus | Group | Chemical Shift (δ, ppm) |

| ¹H | -N-CH₂- | ~3.6-4.4 |

| -CH₂- | ~1.6-1.8 | |

| -CH₂- | ~1.3-1.5 | |

| -CH₃ | ~0.9-1.0 | |

| ¹³C | S₂C-N | ~205 |

| -N-CH₂- | ~56 | |

| -CH₂- | ~29-32 | |

| -CH₂- | ~20 | |

| -CH₃ | ~14 |

Note: The chemical shifts can vary slightly depending on the specific alkyl groups and the solvent used.

Role in Biological Systems: Modulation of the NF-κB Signaling Pathway

Recent research has highlighted the potential of zinc dithiocarbamate complexes in drug development, particularly in cancer therapy. One of the key mechanisms of action is the inhibition of the proteasome, a cellular machinery responsible for protein degradation. The inhibition of the proteasome by zinc dithiocarbamates has significant downstream effects on cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival.

Mechanism of Action

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.

Zinc dithiocarbamate complexes can inhibit the chymotrypsin-like activity of the proteasome.[10] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of anti-apoptotic genes and can induce apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a compound with well-established industrial uses, demonstrates a fascinating and complex role as a ligand in coordination chemistry. Its ability to form stable, structurally diverse complexes with zinc(II) underpins its utility in various applications. The detailed understanding of its synthesis, structure, and spectroscopic properties is fundamental for harnessing its full potential. The emerging evidence of its activity as a proteasome inhibitor and a modulator of the NF-κB signaling pathway opens up exciting new avenues for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and professionals to further explore and exploit the multifaceted nature of this compound and its coordination compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and Single-Crystal X-ray Diffraction and CP/MAS 13C and 15N NMR Study of Zinc Diethyldithiocarbamate Adducts with Dialkylamines: Manifestation of Conformational Isomerism | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes: Precursors for Zinc Sulfide and Silver Sulfide Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Zinc(II) bis(N,N-diisobutyldithiocarbamate) [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Zinc Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Zinc dibutyldithiocarbamate (ZDBC), a member of the dithiocarbamate (B8719985) family, is widely utilized as a vulcanization accelerator in the rubber industry and as a fungicide. Its environmental persistence and degradation are of significant interest due to its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of ZDBC. The primary degradation routes include hydrolysis, particularly under acidic conditions, and to a lesser extent, photolysis and microbial degradation. The main degradation products are dibutylamine (B89481) and carbon disulfide. ZDBC is classified as not readily biodegradable and exhibits low to moderate mobility in soil. This document synthesizes available quantitative data, details experimental protocols for assessing its environmental fate, and presents visual diagrams of the degradation pathways.

Introduction

This compound (ZDBC), with the chemical formula C₁₈H₃₆N₂S₄Zn, is a zinc-containing organosulfur compound. It functions as an ultra-accelerator in the vulcanization of natural and synthetic rubbers, enhancing the cross-linking process to improve the mechanical properties of the final product. Additionally, ZDBC is used as an agricultural fungicide.[1] The widespread use of ZDBC necessitates a thorough understanding of its behavior and persistence in the environment to assess its potential ecological risks. This guide details the key environmental processes that govern the fate of ZDBC: hydrolysis, photolysis, and biodegradation, as well as its mobility in soil.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ZDBC is presented in Table 1. ZDBC is a white powder with a pleasant odor. It is insoluble in water but soluble in organic solvents like carbon disulfide, benzene, and chloroform.[1] Its low water solubility and moderate octanol-water partition coefficient (Log Kow) influence its environmental distribution and bioavailability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆N₂S₄Zn | [1] |

| Molecular Weight | 474.1 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 104-108 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg at 20°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.16 at 25 °C (Estimated) | [3] |

| Decomposition Temperature | Decomposes at 296 °C | [1] |

Environmental Fate and Degradation Pathways

The environmental fate of ZDBC is primarily dictated by its susceptibility to hydrolysis, photolysis, and microbial degradation. The principal degradation pathway involves the breakdown of the dithiocarbamate structure.

Hydrolysis

Hydrolysis is a major degradation pathway for dithiocarbamates, including ZDBC. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring under acidic conditions.[1] The hydrolysis of ZDBC results in the formation of dibutylamine and carbon disulfide.

Diagram of the Hydrolysis of this compound

Caption: Hydrolysis of this compound.

Photolysis